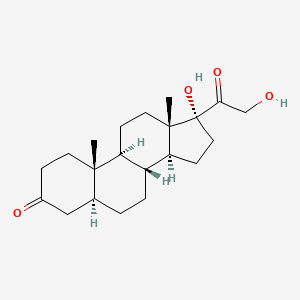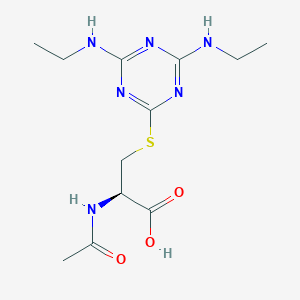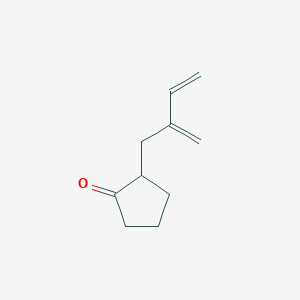
Cyclopentanone, 2-(2-methylene-3-butenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentanone, 2-(2-methylene-3-butenyl)-: is a heterocyclic organic compound with the molecular formula C₁₀H₁₄O. It is characterized by a cyclopentanone ring substituted with a 2-(2-methylene-3-butenyl) group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-(2-methylene-3-butenyl)- can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with an appropriate alkylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclopentanone, followed by the addition of the alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
Cyclopentanone, 2-(2-methylene-3-butenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methylene group.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂SO₄
Reduction: LiAlH₄, NaBH₄, ethanol
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted cyclopentanone derivatives
科学研究应用
Cyclopentanone, 2-(2-methylene-3-butenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and fragrances.
作用机制
The mechanism of action of Cyclopentanone, 2-(2-methylene-3-butenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Cyclopentanone, 2-(2-methylene-3-butenyl)- can be compared with other similar compounds such as:
Cyclopentanone, 3-methyl-: Similar in structure but with a methyl group instead of the 2-(2-methylene-3-butenyl) group.
2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-: Another related compound with a different substitution pattern on the cyclopentanone ring.
These comparisons highlight the unique reactivity and applications of Cyclopentanone, 2-(2-methylene-3-butenyl)- due to its specific substitution pattern.
属性
分子式 |
C10H14O |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
2-(2-methylidenebut-3-enyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H14O/c1-3-8(2)7-9-5-4-6-10(9)11/h3,9H,1-2,4-7H2 |
InChI 键 |
CQZIPXDYBFCAOI-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=C)CC1CCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


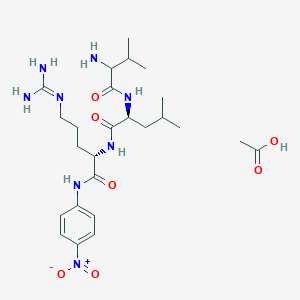
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)



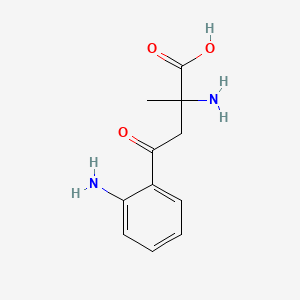
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)
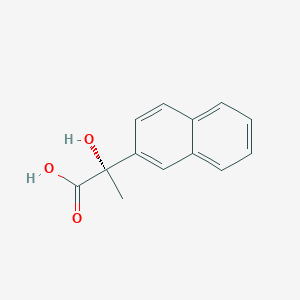
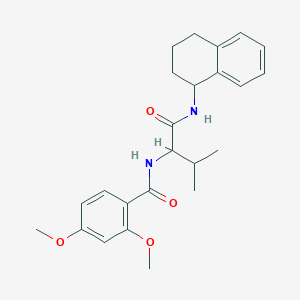

![Theophylline 7 acetate de nicotinol HCl [French]](/img/structure/B13825547.png)
